1,2-Diethylbenzene
Overview
Description
It is one of the three isomers of diethylbenzene, the others being 1,3-diethylbenzene and 1,4-diethylbenzene . This compound consists of a benzene ring with two ethyl groups attached to adjacent carbon atoms. It is a colorless liquid with a characteristic aromatic odor and is primarily used as a solvent and an intermediate in organic synthesis .
Scientific Research Applications
1,2-Diethylbenzene has several applications in scientific research and industry:
Organic Synthesis: It is used as an intermediate and a building block in the synthesis of various organic compounds.
Essential Oils: It is a component of essential oils from certain plants, such as Korean mint.
Heat Transfer Fluids: It is used in mixtures with other compounds as a low-temperature heat transfer fluid.
Biological Control: It has been studied for its potential use in biological control strategies, such as attracting certain beetles.
Safety and Hazards
Mechanism of Action
Target of Action
1,2-Diethylbenzene is an organic compound with the formula C10H14 . It is primarily used as a solvent and an intermediate in organic synthesis It is known to interact with biological systems, particularly the respiratory and nervous systems .
Mode of Action
It is known to be neurotoxic , suggesting that it may interact with neural pathways or neurotransmitter systems
Biochemical Pathways
It is known that the compound can be metabolized in the body, leading to the formation of various metabolites These metabolites may interact with various biochemical pathways, potentially leading to the observed effects of this compound
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats. After intravenous administration, the highest concentrations of non-volatile metabolites were found in the nasal cavity, ethmoid turbinates, and kidney . The concentrations of this compound in the blood cells were tenfold higher than in the plasma . The clearance of unchanged this compound in the whole blood and in the blood cells was 6.4 and 3.9 ml min −1, respectively . The apparent half-life of unchanged this compound in plasma is very fast (5 min), which suggests a quick distribution and/or metabolism in liver and/or other tissues such as the lung .
Result of Action
It is known to be neurotoxic , suggesting that it may cause damage to nerve cells or disrupt normal neural function
Biochemical Analysis
Biochemical Properties
It is known that the compound can be metabolized in the body, with the main initial conversion step appearing to be the hydroxylation of the α-carbon atom of the side chain .
Cellular Effects
It has been suggested that 1,2-Diethylbenzene may have neurotoxic effects
Molecular Mechanism
It is known that the compound can interact with biomolecules in the body, but the specifics of these interactions, including any potential binding interactions, enzyme inhibition or activation, and changes in gene expression, are not currently known .
Temporal Effects in Laboratory Settings
It has been observed that the concentrations of this compound in plasma and brain tissue decrease rapidly over time, suggesting a quick distribution and/or metabolism in liver and/or other tissues such as the lung .
Metabolic Pathways
This compound is thought to undergo metabolism in the body, with the main initial conversion step appearing to be the hydroxylation of the α-carbon atom of the side chain . The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are not currently known.
Transport and Distribution
It has been observed that the concentrations of this compound in plasma and brain tissue decrease rapidly over time, suggesting a quick distribution and/or metabolism in liver and/or other tissues such as the lung .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethylbenzene can be synthesized through the alkylation of benzene with ethylene. This process involves two main steps:
Formation of Ethylbenzene: Benzene reacts with ethylene in the presence of a catalyst to form ethylbenzene. [ \text{C}_6\text{H}_6 + \text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_5\text{C}_2\text{H}_5 ]
Industrial Production Methods
In industrial settings, this compound is often produced as a side product during the large-scale production of ethylbenzene, which is a precursor to styrene . The process involves the alkylation of benzene with ethylene, and the diethylbenzene isomers are separated and purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diacids or other oxidation products.
Reduction: Reduction reactions can convert it to simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products
Oxidation: Diethylbenzene can be oxidized to form diethylbenzoic acid.
Reduction: Reduction can yield ethylbenzene or other simpler hydrocarbons.
Substitution: Various substituted diethylbenzenes can be formed depending on the substituents introduced.
Comparison with Similar Compounds
1,2-Diethylbenzene is one of the three isomers of diethylbenzene. The other isomers are:
1,3-Diethylbenzene (meta-diethylbenzene): The ethyl groups are attached to the 1 and 3 positions of the benzene ring.
1,4-Diethylbenzene (para-diethylbenzene): The ethyl groups are attached to the 1 and 4 positions of the benzene ring.
Uniqueness
This compound is unique in its structural arrangement, which affects its physical and chemical properties. The ortho arrangement of the ethyl groups leads to different reactivity and selectivity compared to the meta and para isomers. For example, the ortho isomer may have different boiling points, solubility, and reactivity in substitution reactions compared to the other isomers .
Properties
IUPAC Name |
1,2-diethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNYFPKFSJIPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052742 | |
Record name | o-Diethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [CHEMINFO] | |
Record name | Benzene, diethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Diethylbenzene | |
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Boiling Point |
184 °C | |
Record name | 1,2-DIETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
57 °C, 135 °F (57 °C) (Closed cup) | |
Record name | 1,2-Diethylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 1,2-DIETHYLBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible in ethanol, ethyl ether, and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether. /Diethylbenzene/, In water, 71.1 mg/l @ 25 °C. | |
Record name | 1,2-DIETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8800 @ 20 °C/4 °C | |
Record name | 1,2-DIETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.05 [mmHg], 1.05 mm Hg @ 25 °C | |
Record name | 1,2-Diethylbenzene | |
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Record name | 1,2-DIETHYLBENZENE | |
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Impurities |
ETHYL-, TRIETHYL-, AND HIGHER POLYETHYLBENZENES ARE IMPURITIES OF FRIEDEL-CRAFTS ALKYLATION PROCESS, IMPURITIES OF PRODUCTION ARE PROPYL- AND BUTYL-BENZENES. | |
Record name | 1,2-DIETHYLBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless | |
CAS No. |
135-01-3, 25340-17-4 | |
Record name | 1,2-Diethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-01-3 | |
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Record name | 1,2-Diethylbenzene | |
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Record name | Diethylbenzene (mixed isomers) | |
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Record name | Benzene, diethyl- | |
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Record name | o-Diethylbenzene | |
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Record name | o-diethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1,2-DIETHYLBENZENE | |
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Record name | 1,2-DIETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |
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Melting Point |
-31.2 °C | |
Record name | 1,2-DIETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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